3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol
Description
Properties
Molecular Formula |
C6H4FN3O |
|---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
3-fluoropyrazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C6H4FN3O/c7-5-2-9-10-3-4(11)1-8-6(5)10/h1-3,11H |
InChI Key |
UUUCDYIRCNCKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)F)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Limitation : This method places the hydroxyl group at position 7. To target position 6, alternative 1,3-biselectrophiles (e.g., β-keto acids) may be required.
A two-step halogenation-hydrolysis approach enables hydroxyl group introduction at position 6:
Procedure:
Example :
| Starting Material | Reagent/Conditions | Product (Yield) | Reference |
|---|---|---|---|
| 3-Fluoro-6-chloro | H₂O, NaOH, reflux | 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (75%) |
Microwave-Assisted Synthesis
Microwave (MW) irradiation enhances reaction efficiency and regioselectivity:
Protocol:
- Reactants : 3-Amino-4-fluoropyrazole + β-enaminones.
- Conditions : MW heating (100–150°C, 30–60 minutes).
- Outcome : Improved yields (up to 85%) and reduced byproducts.
Advantage : Faster reaction times and better control over substituent positioning compared to conventional heating.
Post-synthetic modifications enable aryl group introduction at position 2 or 5:
Steps:
- Borylation : Generate boronic ester intermediates.
- Cross-Coupling : React with aryl halides (Pd catalysis).
Application : Adds diversity to the core structure for structure-activity relationship (SAR) studies.
Comparative Analysis of Methods
Alternative Routes
- β-Keto Acids : Cyclocondensation with β-keto acids may directly introduce hydroxyl groups at position 6.
- Enzymatic Hydrolysis : Selective hydrolysis of esters using lipases or esterases (under investigation).
Chemical Reactions Analysis
3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Comparison with Structural Analogs
3-Bromopyrazolo[1,5-a]pyrimidin-6-ol
- Structure : Bromine replaces fluorine at C3.
- Molecular Weight : 214.02 g/mol (C₆H₄BrN₃O) .
- Properties: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine. No direct biological activity data are reported, but brominated analogs are often intermediates in synthesis .
3-(2-Thienyl)pyrazolo[1,5-a]pyrimidin-6-yl-propanol
- Structure: A thiophene ring at C3 and a propanol chain at C6.
- Molecular Weight : 259.33 g/mol (C₁₃H₁₃N₃OS) .
- Activity : Thiophene enhances π-π stacking in kinase binding pockets. Similar derivatives (e.g., DDR1 inhibitors) exhibit IC₅₀ values of ~7 nM and oral bioavailability >50% .
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Structure : Trifluoromethyl (CF₃) at C6 and methyl ester at C3.
- Molecular Weight : 245.16 g/mol (C₉H₆N₃O₂F₃) .
- Properties : The CF₃ group increases electron-withdrawing effects and metabolic stability. Esters are often prodrugs, improving solubility .
5-Chloro-6-(3-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Q & A
Q. What are the optimal synthetic routes for 3-fluoropyrazolo[1,5-a]pyrimidin-6-ol, and how can reaction conditions be controlled to maximize yield?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl or β-enaminone precursors. Key parameters include temperature control (80–120°C), pH adjustment (neutral to mildly acidic), and solvent selection (e.g., ethanol or DMF). For fluorinated derivatives, introducing fluorine early via fluorinated building blocks (e.g., 3-fluoro-β-enaminones) improves regioselectivity. Post-synthetic purification via column chromatography or recrystallization is critical for removing unreacted intermediates .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?
H and C NMR are essential for verifying the fused pyrazole-pyrimidine core. Fluorine’s deshielding effect causes distinct splitting patterns: the C-3 fluorine atom induces coupling () in adjacent protons (e.g., H-2 and H-4). F NMR provides direct evidence of fluorine incorporation, with chemical shifts typically between -100 to -150 ppm. Mass spectrometry (HRMS or ESI-MS) further confirms molecular weight and purity (>95%) .
Q. What thermal stability data are available for this compound, and how should it influence storage protocols?
Thermal gravimetric analysis (TGA) of related pyrazolo[1,5-a]pyrimidines shows decomposition temperatures >200°C. However, hygroscopicity due to the hydroxyl group at C-6 necessitates storage in anhydrous conditions (argon atmosphere, desiccator). Differential scanning calorimetry (DSC) can identify phase transitions, guiding lyophilization or cryogenic storage methods .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the fluorine substituent. The C-3 fluorine increases electrophilicity at C-2 and C-6, favoring Suzuki-Miyaura or Sonogashira couplings at these positions. Solvent polarity (e.g., DMF vs. THF) and ligand choice (e.g., Pd(PPh)) can be optimized using molecular docking simulations .
Q. How does this compound interact with kinase targets, and what assays validate its selectivity?
In vitro kinase inhibition assays (e.g., DDR1 enzymatic activity) using fluorescence polarization or ADP-Glo™ kits reveal IC values. For selectivity profiling, broad-panel kinase screens (e.g., Eurofins KinaseProfiler) compare inhibition against DDR2, Bcr-Abl, and c-Kit. A selectivity score (S < 0.01) confirms target specificity. Cellular validation via proliferation assays (e.g., MTT in DDR1-overexpressing cancer cells) further supports mechanism-of-action .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in IC values often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Meta-analysis of structure-activity relationship (SAR) data identifies substituent effects: Fluorine at C-3 enhances membrane permeability but may reduce solubility. Parallel artificial membrane permeability assays (PAMPA) and logP measurements reconcile bioavailability differences .
Q. How can X-ray crystallography elucidate the binding mode of this compound with biological targets?
Co-crystallization with target proteins (e.g., DDR1 kinase domain) at 1.8–2.2 Å resolution reveals hydrogen bonding between the C-6 hydroxyl and catalytic lysine residues. Fluorine’s electrostatic interactions with hydrophobic pockets are visualized via electron density maps. Comparative analysis with non-fluorinated analogs highlights steric and electronic contributions to binding affinity .
Q. What methodologies assess the compound’s potential as a precursor for antitumor agents?
In vivo efficacy studies in xenograft models (e.g., HEPG2 liver carcinoma) measure tumor volume reduction. Pharmacokinetic (PK) profiling (oral bioavailability >50%, t > 4 hours) ensures therapeutic viability. Metabolite identification via LC-MS/MS detects active derivatives (e.g., demethylated or glucuronidated forms). Toxicity screens (e.g., Ames test, hERG inhibition) address safety .
Methodological Notes
- Synthesis Optimization : Prioritize fluorinated precursors to avoid late-stage fluorination, which risks regiochemical ambiguity .
- Biological Assays : Use isogenic cell lines (DDR1+/DDR1−) to isolate target-specific effects .
- Computational Modeling : Validate DFT predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
